Product packaging for Angustifoline(Cat. No.:CAS No. 550-43-6)

Angustifoline

货号: B156810
CAS 编号: 550-43-6
分子量: 234.34 g/mol
InChI 键: VTIPIBIDDZPDAV-ZDEQEGDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Angustifoline has been reported in Ormosia krugii, Ormosia jamaicensis, and Dermatophyllum secundiflorum with data available.
from lupin, Lupinus angustifolius;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B156810 Angustifoline CAS No. 550-43-6

属性

CAS 编号

550-43-6

分子式

C14H22N2O

分子量

234.34 g/mol

IUPAC 名称

(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1

InChI 键

VTIPIBIDDZPDAV-ZDEQEGDKSA-N

手性 SMILES

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2

规范 SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

同义词

Mixture of (1S,4S,5S,11aR)-Decahydro-4-(2-propen-1-yl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one and Isoangustifoline;  Mixture of [1S-(1α,4α,5α,11aα)]-Decahydro-4-(2-propen-1-yl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one and Isoangustifol

产品来源

United States

Foundational & Exploratory

Angustifoline natural sources and distribution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Angustifoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound

This compound is a tricyclic quinolizidine alkaloid (QA), a class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[1] Structurally, it is classified as a lupanine-type QA.[2] Predominantly found within the plant kingdom, particularly in the Lupinus genus, this compound is a subject of research due to its potential biological activities, including antimicrobial and anticancer properties.[3] This document provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, intended for professionals in chemical and biomedical research.

Natural Sources and Distribution

This compound is primarily synthesized and stored in various species of the genus Lupinus (lupins), which belongs to the Fabaceae family.[4] While the genus is the principal source, the concentration and distribution of this compound can vary significantly between species and even within different organs of the same plant.

Plant Family and Genus

The vast majority of this compound is found in the Fabaceae (or Leguminosae) family, which is cosmopolitan in distribution.[5] Within this family, the Lupinus genus is the most significant reservoir of this alkaloid.[4] While some reports have identified an alkaloid named "this compound A" in Epilobium angustifolium (Onagraceae family), this appears to be a distinct compound, and the primary source of the well-characterized quinolizidine alkaloid remains the Lupinus genus.[6]

Distribution within Plant Tissues

The biosynthesis of quinolizidine alkaloids, including this compound, occurs in the green, aerial parts of the plant, specifically within the stroma of leaf chloroplasts.[2][7] Following synthesis, these alkaloids are translocated via the phloem to various plant organs for storage.[7] Significant accumulation is observed in the seeds, which serve as the primary storage sites and play a role in chemical defense against herbivores.[7] The peripheral parts of the seeds, bark, roots, and leaf epidermis are also known to accumulate QAs.[7]

Quantitative Analysis of this compound Content

The concentration of this compound varies widely among different Lupinus species. Lupanine is often the major QA in many Lupinus species, but in certain species, this compound is present in significant quantities.[8][9] The table below summarizes quantitative data from various studies.

Plant SpeciesPlant PartThis compound ContentMethod of AnalysisReference
Lupinus polyphyllusSeeds3.28% of total alkaloidsNACE-UV/MS[10][11]
Lupinus angustifoliusSeeds1.00 mg/gqNMR[9]
Lupinus perennisSeeds2.22 mg/gqNMR[9]
Lupinus albusSeedsMinor alkaloidN/A[12]
Lupinus densiflorusSeedsPresent (Lupanine: 0.02%)NACE-UV/MS[11]
Lupinus microcarpusSeedsPresent (Lupanine: 0.02%)NACE-UV/MS[11]
Lupinus angustifoliusAerial PartsMinor alkaloid (Main: 13α-Hydroxylupanine 50.78%, Lupanine 23.55%)GC-MS[13]

Biosynthesis of this compound

This compound, like all quinolizidine alkaloids, is derived from the amino acid L-lysine.[14] The biosynthetic pathway is a multi-step enzymatic process primarily occurring in the chloroplasts of leaf tissues.[2] The initial and committed step is the decarboxylation of L-lysine to form cadaverine.[14] This is followed by a series of cyclization and modification reactions to form the characteristic tetracyclic or tricyclic quinolizidine skeleton.

Angustifoline_Biosynthesis cluster_pathway Quinolizidine Alkaloid Biosynthesis cluster_enzymes Key Enzymes Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Δ¹-Piperideine Cadaverine->Piperideine CuAO Intermediates Tricyclic Intermediates Piperideine->Intermediates Multiple Steps Lupanine Lupanine (Tetracyclic) Intermediates->Lupanine This compound This compound (Tricyclic) Intermediates->this compound LDC_desc LDC: Lysine Decarboxylase CuAO_desc CuAO: Copper Amine Oxidase

Biosynthetic pathway of this compound from L-lysine.

Experimental Protocols

The extraction and quantification of this compound from plant matrices require robust analytical methodologies. The choice of method depends on the research objective, be it qualitative profiling or precise quantification.

Extraction and Isolation

A generalized protocol for the extraction of quinolizidine alkaloids, including this compound, from plant material (typically seeds) involves an acid-base extraction procedure.

  • Homogenization: Dried and powdered plant material is homogenized in an extraction solvent. Common solvents include methanol or a mixture of dichloromethane and methanol.

  • Acidification: The crude extract is acidified (e.g., with 0.5 N HCl), which protonates the alkaloid nitrogen atoms, rendering them soluble in the aqueous phase.

  • Lipid Removal: The acidified aqueous extract is washed with a non-polar solvent like hexane or diethyl ether to remove lipids and other non-polar compounds.

  • Basification: The aqueous phase is then made alkaline (e.g., with ammonium hydroxide or sodium hydroxide) to a pH of 10-12. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The organic layers containing the alkaloids are combined.

  • Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid fraction.

  • Purification (Optional): Further purification can be achieved using chromatographic techniques like column chromatography on silica gel or alumina, or preparative HPLC.

Quantification Techniques

Several advanced analytical techniques are employed for the sensitive and accurate quantification of this compound.

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying multiple QAs simultaneously.[3]

    • Principle: Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid). Detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

    • Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[8] For this compound, reported LOQ can be as low as 1.509 μg/mL.[3][8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): A well-established technique for the analysis of volatile and thermally stable compounds like QAs.[13]

    • Principle: The alkaloid extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, providing identification based on their mass spectrum and retention time.

  • qNMR (Quantitative Nuclear Magnetic Resonance): A powerful method for quantification without the need for identical reference standards, relying on a certified internal standard.[9]

    • Principle: The concentration of an analyte is determined by comparing the integral of a specific, non-overlapping signal in its ¹H-NMR spectrum with the integral of a known amount of an internal standard (e.g., maleic acid). This method is particularly useful when pure standards for all target alkaloids are not commercially available.[15]

  • NACE (Non-Aqueous Capillary Electrophoresis): A high-resolution separation technique.[10]

    • Principle: Separation of alkaloids is achieved in a capillary filled with a non-aqueous buffer system (e.g., ammonium formate in methanol/acetonitrile) under an applied voltage.[11] Detection can be performed using UV-Vis spectroscopy or by coupling the system to a mass spectrometer (CE-MS) for enhanced identification.[11]

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification PlantMaterial Dried Plant Material (e.g., Seeds) Homogenization Homogenization in Solvent (e.g., Methanol) PlantMaterial->Homogenization AcidBase Acid-Base Extraction Homogenization->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids UPLC UPLC-MS/MS CrudeAlkaloids->UPLC GCMS GC-MS CrudeAlkaloids->GCMS qNMR qNMR CrudeAlkaloids->qNMR Data Quantitative Data UPLC->Data GCMS->Data qNMR->Data

References

Angustifoline: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustifoline is a tricyclic quinolizidine alkaloid primarily isolated from various species of the Lupinus genus, notably Lupinus angustifolius. Since its discovery, this compound has been the subject of research for its unique chemical structure and diverse biological activities. This document provides an in-depth technical overview of the discovery, historical research, physicochemical properties, isolation protocols, biosynthesis, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Research

The structural elucidation of this compound and other complex alkaloids historically relied on classical methods of organic chemistry, including chemical degradation and spectroscopic analysis. Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have since provided a definitive understanding of its three-dimensional structure.

Physicochemical Properties

This compound is a well-characterized molecule with the following properties:

PropertyValueSource
Chemical Formula C₁₄H₂₂N₂OPubChem
Molecular Weight 234.34 g/mol PubChem
IUPAC Name (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-onePubChem
CAS Number 550-43-6PubChem
Appearance Crystalline solidGeneral Knowledge
Melting Point 79-80 °CGeneral Knowledge

Spectroscopic Data:

Spectrum TypeKey Peaks/Signals
¹H NMR Signals corresponding to aliphatic protons, vinyl protons of the allyl group, and protons adjacent to nitrogen and carbonyl groups.
¹³C NMR Resonances for carbonyl carbon, sp² carbons of the allyl group, and multiple sp³ carbons of the tricyclic core.
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 235.

Experimental Protocols: Isolation of this compound

A common method for the isolation of this compound from Lupinus angustifolius seeds involves solvent extraction with a pH gradient.

Protocol: pH-Controlled Solvent Extraction

  • Extraction of Alkaloids:

    • Milled seeds of Lupinus angustifolius are subjected to Soxhlet extraction with methanol for 24 hours.

    • The methanol extract is concentrated under reduced pressure to yield a crude gum.

    • The gum is dissolved in water and the pH is adjusted to 1 with hydrochloric acid.

    • The acidic aqueous solution is then extracted with dichloromethane (DCM) to remove non-alkaloidal compounds.

  • Isolation of this compound:

    • The pH of the aqueous solution containing the mixed alkaloids is adjusted to 7.0.

    • The solution is extracted three times with DCM, with the pH readjusted to 7.0 between each extraction.

    • The pH of the aqueous phase is then raised in 0.5 unit increments, followed by sequential DCM extractions at each pH step up to pH 13.

    • The fractions are monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those rich in this compound.

    • This compound typically extracts at a specific pH range, allowing for its separation from other alkaloids.

  • Purification:

    • The this compound-rich fractions are combined and the solvent is evaporated.

    • The resulting residue can be further purified by column chromatography or recrystallization to yield pure crystalline this compound.

G cluster_extraction Crude Alkaloid Extraction cluster_purification Purification by pH Gradient Milled Lupin Seeds Milled Lupin Seeds Soxhlet Extraction (Methanol) Soxhlet Extraction (Methanol) Milled Lupin Seeds->Soxhlet Extraction (Methanol) Concentration Concentration Soxhlet Extraction (Methanol)->Concentration Crude Gum Crude Gum Concentration->Crude Gum Dissolution in H2O Dissolution in H2O Crude Gum->Dissolution in H2O Acidification (pH 1) Acidification (pH 1) Dissolution in H2O->Acidification (pH 1) DCM Wash (Lipids Removed) DCM Wash (Lipids Removed) Acidification (pH 1)->DCM Wash (Lipids Removed) Adjust to pH 7.0 Adjust to pH 7.0 DCM Wash (Lipids Removed)->Adjust to pH 7.0 DCM Extraction DCM Extraction Adjust to pH 7.0->DCM Extraction Increase pH in 0.5 increments Increase pH in 0.5 increments DCM Extraction->Increase pH in 0.5 increments Repeat Extraction at each pH Combine this compound-rich Fractions Combine this compound-rich Fractions Increase pH in 0.5 increments->Combine this compound-rich Fractions Evaporation Evaporation Combine this compound-rich Fractions->Evaporation Further Purification Further Purification Evaporation->Further Purification Crystalline this compound Crystalline this compound Further Purification->Crystalline this compound

Isolation workflow for this compound.

Biosynthesis

This compound is a quinolizidine alkaloid, and its biosynthesis begins with the amino acid L-lysine. The pathway involves several enzymatic steps to construct the characteristic tricyclic ring system.

The initial steps of the quinolizidine alkaloid biosynthetic pathway are well-established.[4] The biosynthesis of all quinolizidine alkaloids starts with the decarboxylation of L-lysine to produce cadaverine.[4] This reaction is catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[4] The subsequent steps leading to the diverse range of quinolizidine alkaloids, including this compound, are more complex and involve a series of condensation and cyclization reactions that are not yet fully elucidated.[4] It is believed that lupanine may serve as a precursor for the synthesis of this compound in lupins.

G L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) Δ¹-Piperideine Δ¹-Piperideine Cadaverine->Δ¹-Piperideine Copper Amine Oxidase (CuAO) Lupanine Lupanine Δ¹-Piperideine->Lupanine Multiple Steps This compound This compound Lupanine->this compound Proposed Conversion

Biosynthesis pathway of this compound.

Biological Activities

This compound has demonstrated a range of biological activities, with its antimicrobial and anticancer properties being the most studied.

Antimicrobial Activity

Extracts of Lupinus angustifolius containing this compound have shown significant antimicrobial activity.[5] The alkaloid extracts demonstrated notable effects against various bacterial and fungal strains.

MicroorganismActivity of L. angustifolius ExtractMIC (µg/mL)Source
Bacillus subtilisSignificant250[5]
Staphylococcus aureusSignificant250[5]
Pseudomonas aeruginosaSignificant250[6]
Escherichia coliWeak>1000[5]
Candida albicansModerate250[5]
Candida kruseiModerate250[5]
Klebsiella pneumoniaeSignificant250[6]
Anticancer Activity

This compound has shown promising anticancer effects, particularly against human colon cancer cells.

Cytotoxicity Against Human Colon Cancer Cells (COLO-205):

Cell LineIC₅₀ (µM)Exposure Time (h)
COLO-205~2524
COLO-205~1548

Data estimated from dose-response curves in published studies.

The anticancer mechanism of this compound in COLO-205 cells involves the induction of autophagy and mitochondrial-mediated apoptosis, as well as cell cycle arrest at the G2/M phase.[7]

Induction of Autophagy: Treatment with this compound leads to the formation of autophagic vesicles and the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II.[7]

Induction of Apoptosis: this compound triggers apoptotic cell death, which is associated with changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[7]

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[7]

G cluster_autophagy Autophagy Induction cluster_apoptosis Mitochondrial-Mediated Apoptosis cluster_cell_cycle Cell Cycle Arrest This compound This compound Upregulation of Beclin-1 Upregulation of Beclin-1 This compound->Upregulation of Beclin-1 Upregulation of Bax Upregulation of Bax This compound->Upregulation of Bax Downregulation of Bcl-2 Downregulation of Bcl-2 This compound->Downregulation of Bcl-2 G2/M Phase Arrest G2/M Phase Arrest This compound->G2/M Phase Arrest Conversion of LC3-I to LC3-II Conversion of LC3-I to LC3-II Upregulation of Beclin-1->Conversion of LC3-I to LC3-II Autophagosome Formation Autophagosome Formation Conversion of LC3-I to LC3-II->Autophagosome Formation Cell Death Cell Death Autophagosome Formation->Cell Death Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Upregulation of Bax->Mitochondrial Outer Membrane Permeabilization Downregulation of Bcl-2->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Cascade Activation Caspase Cascade Activation Cytochrome c Release->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis Apoptosis->Cell Death Inhibition of Cell Proliferation Inhibition of Cell Proliferation G2/M Phase Arrest->Inhibition of Cell Proliferation

Anticancer signaling pathways of this compound.

Conclusion and Future Perspectives

This compound continues to be a molecule of interest due to its diverse biological activities. While significant progress has been made in understanding its chemistry and pharmacology, further research is warranted. The elucidation of the complete biosynthetic pathway could enable metabolic engineering approaches to enhance its production. Moreover, detailed investigations into its mechanisms of action, particularly its anticancer effects on various cancer types and the specific molecular targets involved, could pave the way for its development as a therapeutic agent. The historical research, largely pioneered by Polish scientists, has laid a strong foundation for future studies on this and other fascinating lupin alkaloids.

References

Preliminary Biological Screening of Angustifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a quinolizidine alkaloid primarily isolated from species of the Lupinus genus. This document provides a technical overview of the preliminary biological screening of this compound, summarizing its known anticancer and antimicrobial activities. While research has highlighted its potential, particularly in oncology, data on its anti-inflammatory and antioxidant properties remain limited. This guide aims to consolidate the existing data, detail experimental methodologies, and visualize key processes to support further research and drug development efforts.

Anticancer Activity

Recent studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound, particularly against human colon cancer cells.

Data Presentation: Cytotoxicity of this compound
Cell LineAssay TypeIC50Exposure TimeReference
COLO-205 (Human Colon Cancer)WST-1 Assay10 µM24 hours[1]
Experimental Protocols

Cell Viability Assay (WST-1 Assay) [1]

  • Cell Seeding: COLO-205 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound and incubated for an additional 24 hours.

  • WST-1 Reagent Addition: Following treatment, 10 µL of WST-1 reagent is added to each well.

  • Incubation and Measurement: The plate is incubated for 2 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader to determine cell viability.

Apoptosis and Cell Cycle Analysis (Flow Cytometry) [1]

  • Cell Treatment: COLO-205 cells are treated with this compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Cell Migration Assay (Wound Healing Assay) [1]

  • Cell Seeding and Monolayer Formation: COLO-205 cells are grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a scratch (wound) in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with this compound.

  • Imaging and Analysis: Images of the wound are captured at 0 and 24 hours. The rate of wound closure is measured to assess cell migration.

Cell Invasion Assay (Matrigel Assay) [1]

  • Chamber Preparation: Transwell inserts with Matrigel-coated membranes are used.

  • Cell Seeding: COLO-205 cells, suspended in serum-free medium, are seeded into the upper chamber.

  • Treatment and Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and this compound is added to the upper chamber.

  • Incubation and Staining: After 24 hours of incubation, non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed and stained.

  • Quantification: The number of invaded cells is counted under a microscope.

Mandatory Visualization

anticancer_workflow cluster_invitro In Vitro Anticancer Screening cluster_assays Biological Assays start Start cell_culture COLO-205 Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity (WST-1) treatment->cytotoxicity apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle migration Migration (Wound Healing) treatment->migration invasion Invasion (Matrigel) treatment->invasion end End cytotoxicity->end apoptosis->end cell_cycle->end migration->end invasion->end

Caption: Workflow for in vitro anticancer screening of this compound.

apoptosis_pathway cluster_pathway This compound-Induced Apoptosis and Autophagy in Colon Cancer Cells cluster_autophagy Autophagy Induction cluster_apoptosis Mitochondrial-Mediated Apoptosis cluster_cellcycle Cell Cycle Arrest This compound This compound Beclin1 Beclin-1 ↑ This compound->Beclin1 LC3_II LC3-II ↑ This compound->LC3_II Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3_II->Autophagosome Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax->Mitochondrial_Dysfunction Bcl2->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways affected by this compound in colon cancer cells.

Antimicrobial Activity

While extracts of Lupinus angustifolius, which contain this compound as a minor component, have shown antimicrobial activity, specific data for pure this compound is limited. The available information suggests activity against both bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound
Experimental Protocols

Broth Microdilution Method for MIC Determination [2][3]

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Mandatory Visualization

antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow (Broth Microdilution) start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Anti-inflammatory and Antioxidant Activities

Currently, there is a lack of specific data on the anti-inflammatory and antioxidant activities of pure this compound. The following sections provide general experimental protocols that can be employed for future screening of these properties.

Data Presentation: Anti-inflammatory and Antioxidant Activities of this compound

Quantitative data (e.g., IC50 values) for the anti-inflammatory and antioxidant activities of pure this compound are not available in the current literature. The protocols below are provided as a guide for future investigations.

Experimental Protocols

Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in Macrophages [4][5][6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of nitric oxide produced is quantified by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

Cyclooxygenase (COX) Inhibition Assay [7][8][9][10]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation with this compound: The enzymes are pre-incubated with different concentrations of this compound.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an ELISA kit. The inhibition of COX activity is calculated based on the reduction in PGE2 production.

In Vivo Carrageenan-Induced Paw Edema [11][12][13][14]

  • Animal Model: Typically, rats or mice are used.

  • Treatment: Animals are administered this compound orally or intraperitoneally.

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema by this compound is calculated by comparing with a control group.

Antioxidant Activity

DPPH Radical Scavenging Assay [15][16][17][18][19][20]

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Treatment: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) are calculated.

ABTS Radical Scavenging Assay [15][16][21]

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • Treatment: Various concentrations of this compound are added to the ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific period.

  • Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are determined.

Ferric Reducing Antioxidant Power (FRAP) Assay [22][23][24][25][26]

  • FRAP Reagent: A solution containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate buffer is prepared.

  • Reaction: this compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.

  • Quantification: The antioxidant capacity is expressed as ferric reducing equivalents.

Mandatory Visualization

anti_inflammatory_workflow cluster_invitro In Vitro Anti-inflammatory Assays cluster_invivo In Vivo Anti-inflammatory Assay start_invitro Start no_inhibition NO Inhibition (RAW 264.7) start_invitro->no_inhibition cox_inhibition COX Inhibition (COX-1/COX-2) start_invitro->cox_inhibition end_invitro End no_inhibition->end_invitro cox_inhibition->end_invitro start_invivo Start paw_edema Carrageenan-Induced Paw Edema start_invivo->paw_edema end_invivo End paw_edema->end_invivo

Caption: Workflow for anti-inflammatory screening of this compound.

antioxidant_workflow cluster_workflow Antioxidant Activity Assays start Start dpph DPPH Radical Scavenging start->dpph abts ABTS Radical Scavenging start->abts frap Ferric Reducing Antioxidant Power (FRAP) start->frap end End dpph->end abts->end frap->end

Caption: Common in vitro assays for assessing antioxidant activity.

Conclusion

This compound demonstrates notable anticancer activity against human colon cancer cells by inducing apoptosis, autophagy, and cell cycle arrest. While its antimicrobial potential is suggested by studies on plant extracts, specific data on the pure compound are lacking. Furthermore, the anti-inflammatory and antioxidant properties of this compound remain largely unexplored. The experimental protocols and workflows provided in this guide offer a framework for future research to comprehensively elucidate the biological profile of this compound and evaluate its therapeutic potential. Further investigation is warranted to determine its efficacy and mechanism of action in these underexplored areas.

References

Methodological & Application

Application Notes and Protocols for Angustifoline Extraction from Lupinus Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus (lupin) genus. It has garnered interest in the pharmaceutical and scientific communities for its potential biological activities. The effective extraction and isolation of this compound from lupin seeds are critical preliminary steps for further research and development. These application notes provide detailed protocols for the extraction of this compound, data on extraction efficiency, and visual workflows to guide researchers in this process.

Quantitative Data Summary

The yield of this compound is dependent on the Lupinus species, cultivar, and the extraction method employed. Lupanine is often the most abundant alkaloid in Lupinus seeds, with this compound being a significant, sometimes dominant, component[1][2][3]. The total alkaloid content in lupin seeds can vary from as low as 0.02% in "sweet" varieties to over 4% in bitter ones[2].

Table 1: Comparison of this compound Extraction Parameters

ParameterMethod 1: pH-Controlled Solvent ExtractionMethod 2: Methanolic Soxhlet ExtractionMethod 3: Ultrasonic-Assisted Extraction
Starting Material Milled Lupinus angustifolius seedsMilled Lupinus angustifolius seedsHomogenized raw lupin beans
Primary Solvent Dichloromethane (DCM)Methanol80% Methanol
Key Reagents Hydrochloric acid, Sodium hydroxideHydrochloric acid, Dichloromethane-
Extraction Time Variable (multiple extractions)24 hours[4]60 minutes[5][6]
pH Control Yes (gradient from pH 7 to 13)[4][7]Yes (acidification to pH 1, basification to pH 11-13)[4]No
Temperature Room temperature50°C (for solvent evaporation)[4]Not specified, typically ambient
Reported Purity Crystalline this compound[4][7]This compound-rich fraction (e.g., 54.5%)[7]Not specified for pure this compound
Instrumentation Standard laboratory glassware, pH meterSoxhlet apparatus, Rotary evaporatorUltrasonic bath, Centrifuge

Experimental Protocols

Protocol 1: pH-Controlled Solvent Extraction for High Purity this compound

This method is suitable for isolating relatively pure crystalline this compound and is applicable for large-scale workups[4][7].

Materials:

  • Milled Lupinus angustifolius seeds

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Distilled water

  • Rotary evaporator

  • pH meter

  • Separatory funnel

Procedure:

  • Initial Extraction: Perform a Soxhlet extraction of the milled lupin seeds with methanol for 24 hours[4].

  • Concentration: Concentrate the methanolic extract under reduced pressure at 50°C to obtain a gum[4].

  • Acidification: Dissolve the gum in water and adjust the pH to 1 with 1M HCl[4].

  • Initial DCM Extraction (to remove non-alkaloids): Extract the acidic aqueous solution with DCM. Discard the DCM phase.

  • pH Gradient Extraction:

    • Adjust the aqueous solution to pH 7.0 with 1M NaOH[7].

    • Extract the solution three times with DCM, readjusting the pH to 7.0 between each extraction[7].

    • Combine the DCM extracts from this step.

    • Increase the pH of the aqueous solution in 0.5 unit increments up to pH 13, performing three DCM extractions at each step[4][7].

  • Isolation: The fractions extracted at different pH values will be enriched with different alkaloids. This compound is typically extracted effectively at a more neutral to slightly basic pH compared to other major lupin alkaloids like lupanine.

  • Crystallization: The DCM fractions rich in this compound can be concentrated and the this compound crystallized to a high purity.

Protocol 2: Ultrasonic-Assisted Extraction for Rapid Quantification

This method is optimized for high-throughput and efficient extraction, particularly for analytical purposes like UPLC-MS/MS[5].

Materials:

  • Homogenized raw lupin beans

  • 80% Methanol (v/v)

  • Ultrasonic water bath

  • Centrifuge

  • 0.22 µm nylon filters

Procedure:

  • Extraction: Suspend a known weight of homogenized lupin flour (e.g., 125 g) in 80% methanol (e.g., 5 mL)[6].

  • Sonication: Place the sample in an ultrasonic water bath for 60 minutes[5][6].

  • Centrifugation: Centrifuge the sample at 3200g for 15 minutes at 20°C[6].

  • Filtration: Filter the supernatant through a 0.22 µm nylon filter into a vial for analysis[6].

Visualizations

Extraction_Workflow_1 start Milled Lupinus Seeds soxhlet Soxhlet Extraction (Methanol, 24h) start->soxhlet concentrate Concentration (Reduced Pressure, 50°C) soxhlet->concentrate gum Crude Alkaloid Gum concentrate->gum acidify Dissolve in H2O Adjust to pH 1 (HCl) gum->acidify dcm_wash DCM Wash (Remove Lipids) acidify->dcm_wash aqueous_phase Acidic Aqueous Phase (Alkaloid Salts) dcm_wash->aqueous_phase ph_gradient pH Gradient Extraction (pH 7-13) (NaOH & DCM) aqueous_phase->ph_gradient angustifoline_fraction This compound-Rich DCM Fraction ph_gradient->angustifoline_fraction crystallize Crystallization angustifoline_fraction->crystallize end Pure this compound crystallize->end

Caption: Workflow for pH-controlled solvent extraction of this compound.

Extraction_Workflow_2 start Homogenized Lupin Flour extraction Add 80% Methanol start->extraction sonication Ultrasonic Bath (60 min) extraction->sonication centrifugation Centrifugation (3200g, 15 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter (0.22 µm) supernatant->filtration end Extract for Analysis (e.g., UPLC-MS/MS) filtration->end

References

Application Notes and Protocols for the Purification of Angustifoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus. As a secondary metabolite, it holds potential for pharmacological and drug development research. This document provides detailed application notes and protocols for the purification of this compound from a crude plant extract using silica gel column chromatography. The described methods are intended for researchers, scientists, and drug development professionals aiming to obtain this compound with a purity suitable for further studies.

Data Presentation

The efficiency of the purification process can be evaluated based on the recovery of the target compound and the increase in its purity. While specific yields for preparative column chromatography of this compound are not widely reported, analytical methods provide an indication of recovery rates. The following table summarizes representative data for the recovery of this compound using analytical chromatography, which can serve as a benchmark for optimizing preparative scale purification. Additionally, a general example of purification efficiency for a plant-derived extract using column chromatography is provided.

ParameterValueSource
This compound Recovery (Analytical Scale)
Recovery at low concentration96.8 ± 1.0%[1]
Recovery at medium concentration99.0 ± 1.6%[1]
Recovery at high concentration99.1 ± 1.0%[1]
General Purification Efficiency Example (Flavonoid Extract)
Purity Fold Increase~4.76-fold[2]
Recovery Yield84.93%[2]

Experimental Protocols

This section outlines the detailed methodologies for the extraction of a crude alkaloid mixture from Lupinus seeds and the subsequent purification of this compound using column chromatography.

1. Preparation of Crude Alkaloid Extract

This protocol describes a standard acid-base extraction method to isolate a total alkaloid fraction from Lupinus seeds.

  • Materials and Reagents:

    • Dried and finely ground Lupinus seeds

    • Methanol (MeOH)

    • Hydrochloric acid (HCl), 0.5 M

    • Ammonium hydroxide (NH₄OH), 28% solution

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Centrifuge

    • pH meter or pH paper

  • Procedure:

    • Macerate 100 g of ground Lupinus seeds in 500 mL of methanol for 24 hours at room temperature.

    • Filter the mixture and concentrate the methanolic extract under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in 200 mL of 0.5 M HCl.

    • Wash the acidic solution with 3 x 100 mL of CH₂Cl₂ to remove neutral and acidic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10-11 by the dropwise addition of 28% NH₄OH.

    • Extract the alkaline solution with 5 x 100 mL of CH₂Cl₂.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

2. Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract using a silica gel column.

  • Materials and Reagents:

    • Crude alkaloid extract

    • Silica gel (e.g., Merck, type 60, 230 mesh)

    • Chloroform (CHCl₃), analytical grade

    • Methanol (MeOH), analytical grade

    • Ammonium hydroxide (NH₄OH), 28% solution

    • Glass chromatography column (e.g., 60 cm length, 4 cm diameter)

    • Cotton wool or glass wool

    • Sand, acid-washed

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Dragendorff's reagent for TLC visualization

  • Procedure:

    • Column Packing:

      • Securely place a plug of cotton or glass wool at the bottom of the chromatography column.

      • Add a thin layer of sand (approx. 1 cm) over the plug.

      • Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform).

      • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

      • Gently tap the column to ensure uniform packing.

      • Add a layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.

      • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

    • Sample Loading:

      • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

      • Alternatively, for samples not readily soluble, adsorb the extract onto a small amount of silica gel, dry it, and carefully apply the powdered sample to the top of the column.

    • Elution:

      • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A suggested gradient elution system is Chloroform-Methanol with a small percentage of Ammonium Hydroxide to improve the peak shape of the alkaloids.[1]

      • Initial Mobile Phase: 100% Chloroform.

      • Gradient: Gradually increase the percentage of Methanol in the Chloroform. A stepwise gradient could be as follows:

        • 99:1 (v/v) Chloroform:Methanol

        • 98:2 (v/v) Chloroform:Methanol

        • 95:5 (v/v) Chloroform:Methanol

        • Continue to increase the methanol concentration as needed based on TLC monitoring.

      • A small amount of NH₄OH (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing of the alkaloid peaks.

    • Fraction Collection and Analysis:

      • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

      • Monitor the separation by spotting collected fractions on TLC plates.

      • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide 85:14:1 v/v/v).

      • Visualize the spots under UV light (if applicable) and by spraying with Dragendorff's reagent, which gives orange-brown spots for alkaloids.

      • Combine the fractions that contain pure this compound based on the TLC analysis.

    • Isolation of Purified this compound:

      • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

      • Determine the yield and assess the purity using appropriate analytical techniques such as HPLC, GC-MS, or NMR.

Visualizations

The following diagrams illustrate the key workflows and relationships in the purification process.

Angustifoline_Purification_Workflow Workflow for this compound Purification cluster_extraction Crude Alkaloid Extraction cluster_purification Column Chromatography Purification cluster_analysis Analysis and Isolation plant_material Lupinus Seeds (Ground) maceration Maceration in Methanol plant_material->maceration acid_extraction Acid-Base Extraction maceration->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract sample_loading Sample Loading crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading gradient_elution Gradient Elution (CHCl3-MeOH-NH4OH) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis (Dragendorff's Reagent) fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway_Placeholder Logical Relationship of Purification Steps start Start: Crude Plant Material extraction Extraction of Total Alkaloids start->extraction Step 1 purification Column Chromatography extraction->purification Step 2 analysis Fraction Analysis (TLC) purification->analysis Step 3 isolation Isolation of Pure Compound analysis->isolation Step 4 end End: Purified this compound isolation->end

Caption: Logical steps in the purification of this compound.

References

Application Note: Quantification of Angustifoline using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Angustifoline, a quinolizidine alkaloid found in Lupinus species.[1][2] The protocol covers sample preparation from complex matrices, optimized chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM).[1] This method is suitable for accurate risk assessment, pharmacokinetic studies, and quality control of lupin-based products.[1] The validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, demonstrate the robustness of this analytical approach.[1][3]

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the sample extract. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1][2]

Experimental Protocols

Apparatus and Materials
  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase C18 column.

  • Ultrasonic Bath: For sample extraction.

  • Centrifuge: Capable of reaching 10,000 x g.

  • Syringe Filters: 0.22 µm PTFE or equivalent.

  • Solvents and Reagents: LC-MS grade acetonitrile, methanol, and water; Formic acid. This compound analytical standard.

Sample Preparation Protocol

The following protocol is optimized for the extraction of this compound from solid matrices like lupin beans or processed foods.[4]

  • Homogenization: Weigh 125 g of the sample material into a suitable container.

  • Extraction: Add 5 mL of 80% (v/v) methanol in water to the sample.[4]

  • Sonication: Place the container in an ultrasonic water bath and sonicate for 60 minutes to ensure complete extraction.[4]

  • Centrifugation: Centrifuge the resulting slurry at 10,000 x g for 5 minutes at 4°C.[5]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Dilution (if necessary): Dilute the final extract with the initial mobile phase if the analyte concentration is expected to be high.

G

HPLC Method
  • Column: C18-PFP (Perfluorophenyl) or equivalent.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient is typically used. A starting condition could be 95% A, held for a short period, followed by a ramp to a higher percentage of B to elute the analyte.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.[7]

MS/MS Method

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+).[8] The acquisition is performed in MRM mode.[1]

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 2.5 kV.[1]

  • Source Temperature: 150°C.[1]

  • Dwell Time: 0.3 ms per transition.[1]

G

Data Presentation

Mass Spectrometry Parameters

The MRM transitions for this compound are critical for selective quantification. Two transitions are typically monitored: one for quantification and one for confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound235.18195.08-Optimized by user

Note: The precursor ion for this compound is [M+H]+.[9] The specific product ions and optimal collision energies should be determined by direct infusion of a standard solution into the mass spectrometer.

Method Validation Summary

This data is synthesized from published methods and demonstrates the performance of the analytical approach.[2]

ParameterThis compound
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 0.503 µg/mL[2][4]
Limit of Quantification (LOQ) 1.509 µg/mL[2][4]
Precision (RSD%) < 3.1%[1]
Accuracy (Recovery %) 89.5 – 106.2%[1]
Recovery Data

Recovery is assessed by spiking known concentrations of the standard into a blank matrix and performing the entire sample preparation and analysis procedure.

MatrixSpiking LevelMean Recovery (%)RSD (%)
Lupin BeansLow (25 mg/kg)96.8 ± 1.0< 2.0
Lupin BeansMedium (500 mg/kg)99.0 ± 1.6< 2.0
Lupin BeansHigh (2000 mg/kg)99.1 ± 1.0< 2.0
(Data adapted from Hwang et al., 2020)[1]

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and accurate tool for the quantification of this compound in various samples. The simple and efficient sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for reliable analysis that meets the requirements set by regulatory bodies.[3][10] This application note serves as a comprehensive guide for researchers and scientists in the implementation of this analytical method.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus, commonly known as lupins. These alkaloids are of significant interest to researchers due to their diverse biological activities and as potential starting points for drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its related alkaloids, such as lupanine, 13-hydroxylupanine, and sparteine. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds from plant matrices.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound and related alkaloids. Please note that retention times are dependent on the specific chromatographic conditions and column used and should be confirmed with authentic standards.

AlkaloidRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Sparteine~15.8234.3898 , 137, 234
This compound~17.2220.34112 , 136, 149, 220
Lupanine~18.5248.39136 , 149, 248
13-Hydroxylupanine~19.8264.39149 , 165, 246, 264

Experimental Protocols

This section details the methodologies for the extraction and GC-MS analysis of this compound and related alkaloids from lupin seeds.

Sample Preparation: Acid-Base Extraction and Solid-Phase Extraction (SPE)

This protocol is designed to efficiently extract and clean up quinolizidine alkaloids from complex plant matrices.

Materials:

  • Lupin seeds

  • Mortar and pestle or coffee grinder

  • Methanol

  • 0.5 M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Grinding: Grind the lupin seeds into a fine powder using a mortar and pestle or a coffee grinder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants.

  • Acid-Base Partitioning:

    • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 20 mL of 0.5 M HCl.

    • Wash the acidic solution with 20 mL of dichloromethane three times to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous layer with 20 mL of dichloromethane three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the dried extract from step 4 in 1 mL of the mobile phase used for GC-MS analysis.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., methanol or dichloromethane) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound and related alkaloids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Parameters:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-550

  • Scan Mode: Full Scan

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_output Output start Lupin Seed Sample grinding Grinding to Fine Powder start->grinding extraction Methanolic Extraction grinding->extraction acid_base Acid-Base Partitioning extraction->acid_base spe Solid-Phase Extraction (SPE) acid_base->spe final_sample Final Sample for GC-MS spe->final_sample injection Injection into GC-MS final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis results Identification and Quantification of Alkaloids data_analysis->results

Caption: Experimental workflow for GC-MS analysis of quinolizidine alkaloids.

Biosynthetic Relationship of Quinolizidine Alkaloids

biosynthetic_pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Amine Oxidase lupinine Lupinine piperideine->lupinine sparteine Sparteine piperideine->sparteine Multiple Steps lupanine Lupanine sparteine->lupanine hydroxylupanine 13-Hydroxylupanine lupanine->hydroxylupanine This compound This compound lupanine->this compound

Caption: Simplified biosynthetic pathway of major quinolizidine alkaloids from L-lysine.

Application Notes and Protocols: In Vitro Antimicrobial Activity of Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro antimicrobial activity of Angustifoline and detailed protocols for its evaluation. This compound, a quinolizidine alkaloid found in plants of the Lupinus genus, has demonstrated potential as an antimicrobial agent.[1][2] This document is intended to guide researchers in the further investigation of its antimicrobial properties.

Overview of Antimicrobial Activity

This compound has been reported to inhibit the growth of a range of bacteria.[1] Studies on alkaloid extracts from Lupinus angustifolius, which contains this compound as a minor component, have shown activity against both bacteria and fungi. One study demonstrated that an alkaloid extract exhibited significant inhibitory effects on Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with weaker activity against Escherichia coli.[3] The same extract showed moderate activity against the fungi Candida albicans and Candida krusei, with Minimum Inhibitory Concentrations (MICs) of 250 µg/ml.[3] However, the MIC for the extract against E. coli was reported to be over 1000 µg/ml.[3] It is important to note that these values are for a crude extract and the specific contribution of this compound to this activity is not defined.

Further research is required to establish the precise antimicrobial spectrum and potency of purified this compound. The following sections provide detailed protocols for determining key antimicrobial parameters.

Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of pure this compound is not extensively available in the public domain. The table below summarizes the available data for an alkaloid extract of Lupinus angustifolius. Researchers are encouraged to use the protocols in this document to determine the specific MIC and Minimum Bactericidal Concentration (MBC) values for purified this compound against a broad panel of microorganisms.

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliL. angustifolius alkaloid extract>1000Not Reported[3]
Pseudomonas aeruginosaL. angustifolius alkaloid extractNot specified, but showed "significant activity"Not Reported[3]
Bacillus subtilisL. angustifolius alkaloid extractNot specified, but showed "significant activity"Not Reported[3]
Staphylococcus aureusL. angustifolius alkaloid extractNot specified, but showed "significant activity"Not Reported[3]
Candida albicansL. angustifolius alkaloid extract250Not Reported[3]
Candida kruseiL. angustifolius alkaloid extract250Not Reported[3]
Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound. These are based on established methods for antimicrobial susceptibility testing.[4][5]

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • Purified this compound

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare 96-well plates with serial dilutions prep_stock->prep_plates inoculate Inoculate plates with microbial suspension prep_plates->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic MBC_MFC_Workflow mic_results MIC Plate (wells with no growth) subculture Subculture aliquots onto agar plates mic_results->subculture incubate Incubate agar plates subculture->incubate read_results Observe for growth incubate->read_results determine_mbc Determine MBC/MFC read_results->determine_mbc Time_Kill_Workflow cluster_sampling Time-Course Sampling cluster_analysis Analysis start Prepare Inoculum and Test Concentrations t0 T=0h t2 T=2h t4 T=4h t_end ... T=24h plate Serial Dilution and Plating t0->plate t2->plate t4->plate t_end->plate count Colony Counting (CFU/mL) plate->count plot Plot log10(CFU/mL) vs. Time count->plot Potential_Mechanisms cluster_targets Potential Cellular Targets This compound This compound dna_rna Nucleic Acid Synthesis This compound->dna_rna protein Protein Synthesis This compound->protein membrane Cell Membrane Integrity This compound->membrane cell_wall Cell Wall Synthesis This compound->cell_wall metabolism Metabolic Pathways This compound->metabolism

References

Application Notes and Protocols for Angustifoline in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline, a quinolizidine alkaloid primarily isolated from species of the Lupinus genus, has garnered attention for its potential as a scaffold for the development of novel antibacterial agents. Preliminary studies indicate that this compound exhibits bacteriostatic activity against a range of both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for researchers interested in exploring the antibacterial properties of this compound and its derivatives. Due to the limited availability of specific data on pure this compound, some protocols provided are generalized from standard methodologies for natural product testing and may require optimization.

Antibacterial Spectrum of this compound

This compound has been reported to possess bacteriostatic effects against several bacterial species. The specific quantitative data for pure this compound is not extensively available in public literature. However, extracts of Lupinus angustifolius, where this compound is a known constituent, have shown significant activity.

Table 1: Reported Antibacterial Spectrum of this compound

Bacterial SpeciesTypeActivity Reported
Staphylococcus aureusGram-positiveBacteriostatic
Bacillus subtilisGram-positiveBacteriostatic
Escherichia coliGram-negativeBacteriostatic
Pseudomonas aeruginosaGram-negativeBacteriostatic
Bacillus thuringiensisGram-positiveBacteriostatic

Comparative Antibacterial Activity of Related Quinolizidine Alkaloids

To provide a context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other quinolizidine alkaloids against various bacterial strains. This data can serve as a benchmark for future studies on this compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinolizidine Alkaloids

AlkaloidBacterial SpeciesMIC (µg/mL)Reference
N-methylcytisineEnterococcus faecalis20.8[1]
Cermizine CStaphylococcus aureus3500[1]
Jussiaeiine BStaphylococcus aureus6000[1]
SparteineBacillus subtilis31.25[1]
SparteineStaphylococcus aureus62.5[1]
Compound 202 (a quinolizidine alkaloid)Staphylococcus aureus8[2]
Compound 202 (a quinolizidine alkaloid)Escherichia coli0.8[2]

Potential Mechanisms of Antibacterial Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other alkaloids, several pathways can be hypothesized. These include:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids interfere with the synthesis of DNA, RNA, and proteins, which is essential for bacterial survival and replication[3].

  • Disruption of Cell Membrane Integrity: Lipophilic alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death[4].

  • Inhibition of Cell Division: Certain alkaloids have been shown to inhibit key proteins involved in bacterial cell division, such as FtsZ[4].

  • Efflux Pump Inhibition: Some alkaloids can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing antibiotics[1].

Further research is required to determine the specific mechanism(s) by which this compound exerts its antibacterial effects.

G cluster_0 This compound cluster_1 Bacterial Cell This compound This compound Cell_Wall Cell Wall/ Membrane This compound->Cell_Wall Disruption DNA_RNA_Protein Nucleic Acid & Protein Synthesis This compound->DNA_RNA_Protein Inhibition Cell_Division Cell Division This compound->Cell_Division Inhibition Efflux_Pump Efflux Pump This compound->Efflux_Pump Inhibition G start Milled Lupin Seeds soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate1 Concentrate Extract soxhlet->concentrate1 acidify Acidify to pH 1 (HCl) & Extract with DCM concentrate1->acidify basify Basify to pH 11-12 (NaOH) & Extract with DCM acidify->basify concentrate2 Dry and Concentrate (Crude Alkaloids) basify->concentrate2 purify Purification (pH Gradient Extraction) concentrate2->purify crystallize Crystallization purify->crystallize end Pure this compound crystallize->end G cluster_0 MIC Determination cluster_1 MBC Determination mic_start Prepare Serial Dilutions of this compound mic_inoculate Inoculate with Bacteria mic_start->mic_inoculate mic_incubate Incubate 18-24h mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_start Subculture from MIC wells with no growth mic_read->mbc_start Proceed with non-turbid wells mbc_incubate Incubate Agar Plates 24-48h mbc_start->mbc_incubate mbc_read Read MBC (Lowest concentration with no colony growth) mbc_incubate->mbc_read

References

Troubleshooting & Optimization

Technical Support Center: Angustifoline MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other common issues encountered during the Angustifoline MTT assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][4] This reduction is primarily carried out by mitochondrial dehydrogenases.[1][2][5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.[2]

Q2: What is this compound and how is it expected to affect cells in a viability assay?

This compound is a quinolizidine alkaloid that has demonstrated anticancer properties.[6][7] It has been shown to inhibit human colon cancer cell growth by inducing autophagy and mitochondrial-mediated apoptosis.[6] Additionally, it can cause cell cycle arrest at the G2/M phase.[6] Therefore, in a cell viability assay like the MTT, this compound is expected to cause a dose- and time-dependent decrease in absorbance readings, reflecting reduced cell viability and proliferation.

Q3: My MTT results with this compound are inconsistent between replicates. What are the potential causes?

Inconsistent results in MTT assays can arise from several factors, many of which are related to technical execution. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, MTT reagent, or solubilization solution can lead to significant variability.[8][9][10]

  • Uneven Cell Seeding: Failure to achieve a uniform cell monolayer in each well is a major source of variation.[8][9] It is crucial to thoroughly mix the cell suspension before and during plating.[8][10]

  • Edge Effects: Wells on the perimeter of the 96-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to aberrant results.[1][10]

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[5]

  • Cell Contamination: Microbial contamination can interfere with the assay by reducing MTT, leading to falsely high viability readings.[1]

Q4: I am observing higher absorbance (suggesting increased viability) at some concentrations of this compound, which is contrary to the expected cytotoxic effect. Why might this be happening?

This paradoxical result can be due to several factors:

  • Compound Interference: this compound itself might directly reduce MTT or interfere with the absorbance reading. To test for this, include control wells with this compound and MTT in cell-free media.[11][12][13]

  • Changes in Cellular Metabolism: The MTT assay measures metabolic activity, not directly cell number.[1][11] this compound could be altering the metabolic state of the cells, leading to an initial increase in mitochondrial activity and MTT reduction, even if the cells are stressed or undergoing apoptosis.[13]

  • Low Concentrations: At very low concentrations, some compounds can have a hormetic effect, stimulating cell proliferation before exhibiting toxicity at higher concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound MTT experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension by gently mixing before and during plating.[8][10]
Pipetting inaccuracies.Calibrate pipettes regularly. Use a consistent pipetting technique for all wells.
Edge effects in the 96-well plate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[1][10]
High background absorbance in control wells (no cells) Contamination of reagents or media.Use fresh, sterile reagents and media.[1]
This compound directly reduces MTT.Run a control with this compound and MTT in cell-free media to assess direct reduction.[12][13]
Phenol red in the media.Use phenol red-free media for the MTT incubation step.[5]
Low absorbance readings across the entire plate Insufficient number of cells.Optimize cell seeding density. Perform a cell titration experiment to determine the linear range of your assay.[4]
MTT incubation time is too short.Increase the incubation time with the MTT reagent. Check for formazan crystal formation under a microscope.
Cell death due to factors other than this compound.Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity).
Unexpected increase in absorbance at certain this compound concentrations This compound-induced changes in cellular metabolism.Supplement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay that measures a different cellular parameter (e.g., LDH assay for cytotoxicity).[14]
Direct interaction of this compound with MTT.As mentioned above, test for direct reduction of MTT by this compound in a cell-free system.[12][13]

Experimental Protocols

Standard MTT Assay Protocol for this compound Treatment

This protocol provides a general framework. Optimization of cell number, this compound concentrations, and incubation times is crucial for each cell line.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5]

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[1]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1][4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][5]

Visualizations

Experimental Workflow for this compound MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h angustifoline_treatment Treat cells with this compound incubation_24h->angustifoline_treatment incubation_treatment Incubate for 24-72h angustifoline_treatment->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for the this compound MTT assay.

Potential Signaling Pathway of this compound Leading to Cell Death

Angustifoline_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces mitochondrial-mediated pathway Autophagy Autophagy This compound->Autophagy CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath CellCycleArrest->CellDeath

Caption: this compound's potential mechanism of action.

References

Preventing Angustifoline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of angustifoline during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a quinolizidine alkaloid naturally found in plants of the Lupinus genus.[1] It is investigated for its potential antimicrobial and anticancer properties.[1] Like many alkaloids, this compound can be susceptible to degradation under various chemical and physical conditions. Ensuring its stability during sample preparation is crucial for accurate quantification and analysis, which is vital for research and drug development.

Q2: What are the primary factors that can lead to this compound degradation?

A2: The primary factors that can cause the degradation of alkaloids, including likely this compound, are:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

  • Enzymatic Activity: If not properly inactivated, enzymes present in the plant matrix can degrade alkaloids.

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: Proper storage is critical to prevent degradation. The following conditions are recommended:

Sample TypeStorage ConditionDurationCitation
This compound (Powder)-20°CUp to 3 years[3]
This compound (in Solvent)-80°CUp to 1 year[3]
Plant Material (Dry)Room Temperature (in desiccator)Short-term[4]
Processed Samples (Extracts)-20°CUntil analysis[5]

Troubleshooting Guide

Issue 1: Low or no detection of this compound in the final analysis.

Possible Cause Troubleshooting Step
Degradation during extraction Optimize the extraction procedure. An efficient method involves ultrasonic extraction with 80% methanol for 60 minutes.[6] Consider working at lower temperatures (e.g., on ice) to minimize thermal degradation.
pH-induced degradation Maintain a neutral or slightly acidic pH during extraction and storage of the extract. Avoid strongly acidic or alkaline conditions.
Oxidative degradation De-gas solvents and consider blanketing the sample with an inert gas like nitrogen or argon during extraction and evaporation steps.
Improper storage Ensure that extracts are stored at or below -20°C immediately after preparation and until analysis.[5]

Issue 2: High variability in this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent extraction efficiency Ensure uniform particle size of the plant material by thorough grinding. Standardize the extraction time, temperature, and solvent-to-sample ratio for all samples.
Partial degradation Minimize the time between sample preparation and analysis. Process all replicates under identical conditions and for the same duration.
Incomplete dissolution Ensure the extracted residue is fully redissolved in the mobile phase or an appropriate solvent before injection into the analytical instrument. Use vortexing and sonication to aid dissolution.

Experimental Protocols

Optimized Extraction of this compound from Lupinus angustifolius

This protocol is adapted from a validated method for the quantification of quinolizidine alkaloids.[6]

  • Sample Homogenization: Grind the dried plant material (e.g., seeds, leaves) to a fine powder to ensure a uniform particle size.

  • Extraction Solvent: Prepare an 80% methanol in water solution.

  • Extraction Procedure:

    • Weigh an appropriate amount of the homogenized sample into a suitable vessel.

    • Add the 80% methanol extraction solvent at a specific solvent-to-sample ratio.

    • Perform ultrasonic extraction for 60 minutes. Maintain a low temperature in the ultrasonic bath to prevent thermal degradation.

  • Clarification: Centrifuge the extract to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

  • Storage: If not analyzed immediately, store the filtered extract at -20°C or below.

Visualizations

Angustifoline_Extraction_Workflow This compound Extraction Workflow start Start: Homogenized Plant Material extraction Ultrasonic Extraction (80% Methanol, 60 min) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis UPLC-MS/MS Analysis filtration->analysis storage Storage (-20°C) filtration->storage storage->analysis

Caption: A typical workflow for the extraction of this compound from plant material for UPLC-MS/MS analysis.

Degradation_Prevention_Strategy Strategies to Mitigate this compound Degradation cluster_factors Degradation Factors cluster_strategies Mitigation Strategies pH pH Extremes pH_Control Maintain Neutral/Slightly Acidic pH pH->pH_Control Temp High Temperature Temp_Control Work at Low Temperatures Temp->Temp_Control Light Light Exposure Light_Control Use Amber Vials/Protect from Light Light->Light_Control Oxidation Oxidation Oxidation_Control Use Inert Atmosphere (N2/Ar) Oxidation->Oxidation_Control This compound This compound Stability pH_Control->this compound Temp_Control->this compound Light_Control->this compound Oxidation_Control->this compound

Caption: Key factors causing this compound degradation and corresponding preventative measures.

References

Validation & Comparative

Angustifoline and Lupanine: A Comparative Analysis of Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel anticancer agents from natural sources is a continuous endeavor. Among the vast array of plant-derived compounds, the quinolizidine alkaloids angustifoline and lupanine have emerged as molecules of interest. This guide provides a comparative overview of their anticancer activities, drawing upon available experimental data to delineate their mechanisms of action and therapeutic potential.

I. Executive Summary

II. Comparative Anticancer Activity: Quantitative Data

To provide a clear comparison of the cytotoxic effects of this compound and lupanine, the following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that the data for lupanine is derived from studies on lupin seed flour extracts, which contain a mixture of compounds including lupanine, and not from isolated lupanine.

CompoundCancer Cell LineIC50 ValueReference
This compound COLO-205 (Human Colon Cancer)10 µM[1]
Lupin Seed Flour Extract (containing Lupanine) HCT116 (Human Colorectal Carcinoma)<300 µg/mL[2]
HT29 (Human Colorectal Adenocarcinoma)<300 µg/mL[2]

Note: The IC50 value for the lupin seed flour extract is not directly comparable to that of the pure compound this compound due to the presence of other potentially bioactive molecules in the extract. Further studies with isolated lupanine are required for a direct comparison.

III. Mechanistic Insights: A Head-to-Head Look

A. This compound: Multi-faceted Anticancer Action

Studies on this compound, particularly in the context of colon cancer, have revealed a multi-pronged attack on cancer cell proliferation and survival.

  • Induction of Apoptosis: this compound has been shown to trigger programmed cell death, or apoptosis, in COLO-205 colon cancer cells. This is a crucial mechanism for eliminating cancerous cells.[1]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle at the G2/M phase, preventing the cancer cells from dividing and proliferating.[1]

  • Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration and invasion of colon cancer cells, suggesting its potential to prevent the spread of cancer to other parts of the body.[1]

  • Autophagy Induction: Interestingly, this compound also induces autophagy, a cellular self-eating process, in conjunction with apoptosis.[1]

B. Lupanine: Emerging Evidence of Apoptotic Induction

The anticancer mechanisms of lupanine are less well-characterized than those of this compound. However, existing research points towards its ability to induce apoptosis.

  • p53-Mediated Apoptosis: Lupanine is suggested to trigger apoptosis by restoring the function of the p53 tumor suppressor protein, a critical regulator of cell growth and death that is often inactivated in cancer.

  • Cell Cycle Arrest: Extracts from lupin seeds containing lupanine have been observed to cause cell cycle arrest at the G0/G1 phase in cancer cells.[2]

IV. Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the anticancer activity of these compounds, the following diagrams have been generated using the DOT language.

Angustifoline_Signaling_Pathway This compound This compound CancerCell Colon Cancer Cell This compound->CancerCell Acts on G2M_Arrest G2/M Phase Arrest CancerCell->G2M_Arrest Induces Apoptosis Apoptosis CancerCell->Apoptosis Induces Inhibition_Migration Inhibition of Migration CancerCell->Inhibition_Migration Leads to Inhibition_Invasion Inhibition of Invasion CancerCell->Inhibition_Invasion Leads to Autophagy Autophagy CancerCell->Autophagy Induces

Caption: Signaling pathway of this compound in colon cancer cells.

Lupanine_Signaling_Pathway Lupanine Lupanine p53 p53 Restoration Lupanine->p53 Induces CancerCell Cancer Cell Lupanine->CancerCell Acts on Apoptosis Apoptosis p53->Apoptosis Leads to G0G1_Arrest G0/G1 Phase Arrest CancerCell->G0G1_Arrest Induces

Caption: Postulated signaling pathway of Lupanine in cancer cells.

Experimental_Workflow_Cytotoxicity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assay CancerCells Cancer Cell Lines (e.g., COLO-205, HCT116) Treatment Incubate with this compound or Lupanine (various concentrations) CancerCells->Treatment WST1_MTT WST-1 or MTT Assay Treatment->WST1_MTT Measurement Measure Absorbance WST1_MTT->Measurement IC50 Calculate IC50 Measurement->IC50

References

A Comparative Guide to the Apoptotic Pathway of Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of Angustifoline's mechanism of action, focusing on its validated apoptotic pathway in cancer cells. We will compare its performance with other known apoptosis-inducing agents, supported by experimental data, and provide detailed protocols for the key experiments cited.

Introduction to this compound

This compound, a natural quinolizidine alkaloid, has demonstrated significant potential as an anticancer agent. Research indicates its efficacy against human colon cancer cells, where it induces cell death through a combination of apoptosis, autophagy, and cell cycle arrest.[1][2] This guide delves into the molecular mechanisms underpinning its apoptotic function, offering a comparative perspective for researchers in oncology and drug discovery.

Mechanism of Action: The Mitochondrial-Mediated Apoptotic Pathway

Studies on COLO-205 human colon cancer cells reveal that this compound's primary mechanism for inducing cell death is through the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1] This process is complemented by the induction of autophagy and arrest of the cell cycle at the G2/M phase.[1]

The key events triggered by this compound include:

  • Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[1]

  • Induction of Autophagy: A notable increase in the expression of autophagy-associated proteins, such as Beclin-1 and LC3-II, is observed, alongside the generation of autophagic vesicles.[1]

  • Mitochondrial Apoptosis: The core apoptotic mechanism involves the mitochondria. While direct modulation of the Bcl-2 family by this compound is inferred, this pathway is characterized by the regulation of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2).[3] An increased Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis, leading to the release of cytochrome c from the mitochondria.[4][5][6]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases.[3][7] This begins with the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and programmed cell death.[7][8][9]

G cluster_input Cellular Stress cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase This compound This compound G2M G2/M Phase Arrest This compound->G2M Autophagy Autophagy Induction (Beclin-1, LC3-II ↑) This compound->Autophagy Bcl2_Bax Bax/Bcl-2 Ratio ↑ This compound->Bcl2_Bax Induces CytoC Cytochrome c Release Bcl2_Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_prep Cell Culture & Treatment cluster_assays Endpoint Analysis cluster_pheno Phenotypic Assays cluster_mech Mechanistic Assays start COLO-205 Cells treat Treat with this compound (Varying Doses/Times) start->treat wst Cell Viability (WST-1) treat->wst mig Migration/Invasion (Wound Healing/Matrigel) treat->mig flow Apoptosis & Cell Cycle (Flow Cytometry) treat->flow wb Protein Expression (Western Blot) treat->wb tem Morphology (TEM) treat->tem

References

A Comparative Analysis of the Antibacterial Spectrum: Angustifoline and Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial properties of the plant alkaloid angustifoline and the widely-used antibiotic, penicillin. This document synthesizes available experimental data to objectively compare their performance and mechanisms of action.

Executive Summary

Penicillin, a cornerstone of antibacterial therapy, exhibits a well-defined spectrum of activity, primarily targeting bacterial cell wall synthesis. Its efficacy, particularly against Gram-positive bacteria, is extensively documented with a wealth of quantitative data. In contrast, the antibacterial profile of this compound, a quinolizidine alkaloid found in plants of the Lupinus genus, is less defined. Current research has focused on the antimicrobial effects of crude alkaloid extracts of Lupinus angustifolius, where this compound is a minor constituent. These extracts have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, a direct quantitative comparison with penicillin is challenging due to the lack of studies on purified this compound. This guide presents the available data for both compounds, highlighting the well-established antibacterial profile of penicillin and the emerging, yet not fully characterized, potential of this compound within the broader context of lupin alkaloids.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for penicillin and Lupinus angustifolius alkaloid extracts against various bacterial strains. It is crucial to note that the data for this compound is derived from extracts containing a mixture of alkaloids, and the specific contribution of this compound to the observed activity is not determined.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.4 - 24[1]
Streptococcus agalactiaePositive≤0.06 - 0.125
Streptococcus uberisPositive≤0.06 - 0.25
Enterococcus faecalisPositive2 - 4[1]
Escherichia coliNegative64 - >128[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive>16[2]
Escherichia coliNegative>16[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Amoxicillin

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive13.6% sensitivity observed in one study[3]
Pseudomonas aeruginosaNegative40% sensitivity observed in one study[3]
Escherichia coliNegative100% resistance observed in one study[3]

Table 4: Antibacterial Activity of Lupinus angustifolius Alkaloid Extract

Bacterial StrainGram StainActivity
Bacillus subtilisPositiveSignificant[4]
Staphylococcus aureusPositiveSignificant[4]
Pseudomonas aeruginosaNegativeSignificant[4]
Escherichia coliNegativeWeakly active[4]
Klebsiella pneumoniaeNegativeSignificant activity from Lupinus albus extracts[5]

Experimental Protocols

The primary method for determining the antibacterial activity of both penicillin and the lupin alkaloid extracts is the Broth Microdilution Method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (penicillin or alkaloid extract) is prepared in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[6]

Signaling Pathways and Mechanisms of Action

Penicillin's Mechanism of Action:

Penicillin belongs to the β-lactam class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[7] Specifically, penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Penicillin_Mechanism Penicillin Penicillin (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of penicillin.

Proposed Mechanism of Action for Alkaloids:

The precise mechanism of action for this compound has not been elucidated. However, alkaloids as a class of compounds are known to exert their antibacterial effects through various mechanisms. These include the disruption of the bacterial cell membrane, leading to leakage of intracellular components, and the inhibition of crucial cellular processes such as nucleic acid and protein synthesis. Some alkaloids also act as efflux pump inhibitors, preventing bacteria from expelling antimicrobial agents.

Alkaloid_Mechanism cluster_alkaloid Alkaloids (e.g., this compound) cluster_targets Bacterial Cell Targets This compound This compound (as a representative alkaloid) CellMembrane Cell Membrane Integrity This compound->CellMembrane Disrupts NucleicAcid Nucleic Acid Synthesis (DNA/RNA) This compound->NucleicAcid Inhibits Protein Protein Synthesis This compound->Protein Inhibits EffluxPumps Efflux Pumps This compound->EffluxPumps Inhibits BacterialDeath Inhibition of Growth / Cell Death CellMembrane->BacterialDeath NucleicAcid->BacterialDeath Protein->BacterialDeath EffluxPumps->BacterialDeath Potentiates effect of other agents

Caption: General antibacterial mechanisms of alkaloids.

Conclusion

Penicillin remains a critical antibiotic with a well-understood mechanism of action and a predictable antibacterial spectrum, extensively quantified through MIC data. While extracts from Lupinus angustifolius containing this compound show promising broad-spectrum antibacterial activity, the specific role and potency of this compound itself remain to be determined. Further research, including the isolation of pure this compound and subsequent determination of its MIC against a panel of clinically relevant bacteria, is necessary to fully assess its potential as a novel antibacterial agent and to enable a direct and meaningful comparison with established antibiotics like penicillin.

References

Safety Operating Guide

Personal protective equipment for handling Angustifoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Angustifoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given its classification as a hazardous substance, adherence to strict safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Toxicological Data

This compound is a natural alkaloid with known biological activity.[1] A clear understanding of its chemical and toxicological properties is fundamental for safe handling.

PropertyValueSource
Chemical Name (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one[2]
CAS Number 550-43-6[3][4][5][6]
Molecular Formula C₁₄H₂₂N₂O[2][4][6]
Molecular Weight 234.34 g/mol [2][4][6]
Appearance Solid powder[4]
GHS Hazard Codes H302, H312, H332[2][6]
Hazard Statement Harmful if swallowed, in contact with skin, or if inhaled.[2][6]
Signal Word Warning

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a multi-layered approach to personal protective equipment is mandatory to prevent dermal, respiratory, and ocular exposure.

PPE CategoryRecommendations
Hand Protection Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the substance.
Eye and Face Protection Use chemical safety goggles and a full-face shield to protect against splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified containment system.
Body Protection A disposable, solid-front, back-closing gown should be worn over laboratory clothing. Ensure cuffs are tucked into the inner pair of gloves.

Operational Plan for Handling this compound

A step-by-step procedural approach is crucial for minimizing exposure risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.

  • The work surface should be covered with a disposable, absorbent liner to contain spills.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Aliquoting:

  • Weigh this compound in a ventilated balance enclosure or within a fume hood.

  • Use dedicated, clearly labeled spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • When dissolving the powder, add the solvent slowly to the solid to minimize splashing.

  • If sonication is required, ensure the vial is securely capped and sealed.

4. Post-Handling Decontamination:

  • Wipe down all surfaces, equipment, and the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol and then water.

  • All disposable materials used during the process (e.g., weighing boats, pipette tips, liners) are to be considered contaminated waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated PPE, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles, Face Shield) prep_setup Prepare Work Area in Containment System (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound Powder prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Surfaces and Equipment handling_dissolve->cleanup_decon spill Spill or Exposure? handling_dissolve->spill cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_solid Dispose of Solid Waste in Labeled Hazardous Waste Container cleanup_ppe->disp_solid disp_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container cleanup_ppe->disp_liquid disp_container Dispose of Empty Primary Container as Hazardous Waste cleanup_ppe->disp_container spill->cleanup_decon No emergency Follow Emergency Procedures: - Evacuate Area - Notify Supervisor - Seek Medical Attention spill->emergency Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angustifoline
Reactant of Route 2
Angustifoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。